molecular formula C9H12ClNO3 B1379827 4-(azetidin-3-yloxy)-6-methyl-2H-pyran-2-one hydrochloride CAS No. 1864064-71-0

4-(azetidin-3-yloxy)-6-methyl-2H-pyran-2-one hydrochloride

Cat. No.: B1379827
CAS No.: 1864064-71-0
M. Wt: 217.65 g/mol
InChI Key: UYXXPFMQVRHLRZ-UHFFFAOYSA-N
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Description

4-(azetidin-3-yloxy)-6-methyl-2H-pyran-2-one hydrochloride is a useful research compound. Its molecular formula is C9H12ClNO3 and its molecular weight is 217.65 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis of Complex Azetidines

Bicyclic azetidin-3-ones, a class of compounds to which 4-(azetidin-3-yloxy)-6-methyl-2H-pyran-2-one hydrochloride belongs, serve as stable and versatile intermediates in the synthesis of complex azetidines. These intermediates, devoid of acidic α-hydrogens, exhibit potential in crafting highly substituted azetidines, exemplified by the production of 3-hydroxy-4-(hydroxymethyl)-3-methylazetidine-2-carboxylic acids (Martínez & Fleet, 2014).

Antimicrobial Properties

The compound has been associated with derivatives demonstrating significant antimicrobial properties. Synthesized derivatives, particularly those featuring a phenyl pyrazoline structure, have been reported to exhibit notable antibacterial and antifungal activities, underscoring the compound's potential in antimicrobial applications (Shah & Patel, 2012). This antimicrobial potential is further evidenced by derivatives of azetidin-2-one, including pyrazoline derivatives, indicating a broad spectrum of activity against various bacterial and fungal strains (Shailesh, Pankaj, & Amr, 2012).

Synthesis of Anticonvulsant Derivatives

The compound is foundational in the synthesis of derivatives with potential anticonvulsant activities. Research has highlighted the synthesis of new kojic acid derivatives, indicating the role of this compound in creating compounds that are effective against seizures, thereby contributing to the development of antiepileptic drugs (Aytemir, Çalış, 2010).

Anticorrosion Properties

Beyond its biomedical applications, derivatives of the compound have also shown promise in industrial applications, particularly in corrosion inhibition. Novel pyran-2-one derivatives have demonstrated effective corrosion inhibition performance on mild steel in acidic environments, suggesting the compound's utility in protecting industrial materials (El Hattak et al., 2021).

Properties

IUPAC Name

4-(azetidin-3-yloxy)-6-methylpyran-2-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO3.ClH/c1-6-2-7(3-9(11)12-6)13-8-4-10-5-8;/h2-3,8,10H,4-5H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYXXPFMQVRHLRZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=O)O1)OC2CNC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.